molecular formula C23H28N2O4S2 B412422 2,7-bis(piperidin-1-ylsulfonyl)-9H-fluorene CAS No. 253309-10-3

2,7-bis(piperidin-1-ylsulfonyl)-9H-fluorene

Cat. No. B412422
CAS RN: 253309-10-3
M. Wt: 460.6g/mol
InChI Key: WRKKCTLNZPEWEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,7-bis(piperidin-1-ylsulfonyl)-9H-fluorene is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a fluorene-based molecule that contains two piperidine groups and two sulfonyl groups. It has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.

Mechanism of Action

The mechanism of action of 2,7-bis(piperidin-1-ylsulfonyl)-9H-fluorene is not fully understood. However, studies have shown that this compound can interact with DNA and inhibit the activity of certain enzymes. It has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects
Studies have shown that this compound can induce cell death in cancer cells and inhibit the growth of certain bacteria. It has also been shown to have anti-inflammatory and antioxidant properties. However, more research is needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

One advantage of using 2,7-bis(piperidin-1-ylsulfonyl)-9H-fluorene in lab experiments is its potential as a fluorescent probe for detecting metal ions. It is also a versatile building block for the synthesis of organic semiconductors. However, one limitation of using this compound is its potential toxicity, which requires caution when handling and using it in experiments.

Future Directions

There are several future directions for the study of 2,7-bis(piperidin-1-ylsulfonyl)-9H-fluorene. One area of research is the development of new synthetic methods for this compound. Other future directions include studying its potential applications in the field of organic electronics, as well as further exploring its antitumor and antimicrobial activity. Additionally, more research is needed to fully understand the mechanism of action and biochemical and physiological effects of this compound.

Synthesis Methods

The synthesis of 2,7-bis(piperidin-1-ylsulfonyl)-9H-fluorene involves the reaction of 9H-fluorene with piperidine and sulfonyl chloride. The reaction takes place in the presence of a base such as triethylamine or pyridine, and the product is obtained after purification using column chromatography. Other methods of synthesis have also been reported, including the use of palladium-catalyzed cross-coupling reactions and the use of microwave irradiation.

Scientific Research Applications

2,7-bis(piperidin-1-ylsulfonyl)-9H-fluorene has been studied extensively for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, this compound has been shown to have antitumor and antimicrobial activity. It has also been studied for its potential as a fluorescent probe for detecting metal ions and as a building block for the synthesis of organic semiconductors.

properties

IUPAC Name

1-[(7-piperidin-1-ylsulfonyl-9H-fluoren-2-yl)sulfonyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O4S2/c26-30(27,24-11-3-1-4-12-24)20-7-9-22-18(16-20)15-19-17-21(8-10-23(19)22)31(28,29)25-13-5-2-6-14-25/h7-10,16-17H,1-6,11-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRKKCTLNZPEWEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)C4=C(C3)C=C(C=C4)S(=O)(=O)N5CCCCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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